N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a cyanide group and an acetamide moiety, linked to a triazolopyrazine core.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is used as a tool to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable in understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: A simpler analog lacking the triazolopyrazine core.
N-(1-cyanocyclohexyl)benzohydrazide: A related compound with a benzoyl group instead of the triazolopyrazine core.
Uniqueness: N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide stands out due to its complex structure and the presence of the triazolopyrazine core, which imparts unique chemical and biological properties compared to its simpler analogs.
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Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-10-14(4-2-1-3-5-14)17-12(21)9-20-13(22)19-7-6-16-8-11(19)18-20/h6-8H,1-5,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLXGYHEAQWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)N3C=CN=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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